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Compound of Interest

Compound Name: Lnp lipid 11-10

Cat. No.: B15576046

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ionizable lipid LNP Lipid 1I-10, also
known as Acuitas Lipid 11-10 or lonizable lipid-1 (compound 1I-10), for gene delivery
applications. This document compiles available data on its physicochemical properties,
formulation characteristics, and provides a representative experimental protocol for the
preparation and characterization of Lipid II-10-containing lipid nanoparticles (LNPs).

Introduction to LNP Lipid 11-10

LNP Lipid 11-10 is a proprietary ionizable cationic lipid that has been developed for the
formulation of lipid nanoparticles to deliver nucleic acid payloads, such as messenger RNA
(mRNA) and small interfering RNA (siRNA), for therapeutic applications. Its chemical structure
is designed to have a pKa in the range of 6.0-6.5, a key feature that allows for efficient
encapsulation of nucleic acids at a low pH and facilitates endosomal escape and cargo release
into the cytoplasm at the physiological pH of the endosome.

Physicochemical Properties:
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Property Value

Chemical Name Acuitas Lipid 1I-10

Synonyms lonizable lipid-1 (compound 11-10)
CAS Number 2036272-60-1

Molecular Formula C60H118N205

Molecular Weight 947.59 g/mol

pKa 6.16[1]

Quantitative Data on LNP Formulations

The following table summarizes the physicochemical characteristics of various LNP
formulations incorporating the cationic lipid 11-10, as detailed in patent literature. These
formulations demonstrate the impact of varying molar ratios of the lipid components on the
resulting nanoparticle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

Cationic Neutral PEG-
o o Cholester o . Encapsul
Lipid II-10 Lipid Lipid Size (nm)  PDI .
ol (mol%) ation (%)
(mol%) (mol%) (mol%)
40 10 48.5 15 86 0.022 92
45 10 435 15 83 0.022 93
50 10 38.5 15 79 0.021 94
55 10 335 15 78 0.025 94
60 10 28.5 15 77 0.033 93

Data extracted from patent application US20200121809A1. The specific neutral lipid and PEG-
lipid are not detailed in this specific table but are generally phospholipids like DSPC and a
PEG-DMG or similar, respectively.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://bio-protocol.org/exchange/preprintdetail?id=690&type=3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The following sections provide a representative, detailed methodology for the formulation and
characterization of LNPs containing LNP Lipid 11-10 for mRNA delivery. This protocol is based
on established microfluidic mixing techniques, which offer high reproducibility and control over
LNP properties.[2][3]

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mMRNA-LNPs using a microfluidic mixing device.
Materials:

e Lipids:

[e]

lonizable Cationic Lipid 11-10

o

Neutral Lipid (e.qg., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

[¢]

Cholesterol

o

PEG-Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-
[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)

» Nucleic Acid: mRNA encoding the gene of interest
» Solvents and Buffers:

o Ethanol (200 proof, anhydrous)

o Citrate Buffer (50 mM, pH 4.0)

o Phosphate Buffered Saline (PBS), pH 7.4

e Equipment:

o

Microfluidic mixing system (e.g., NanoAssemblr)

[¢]

Syringes and tubing compatible with the microfluidic system

[¢]

Dialysis cassette (e.g., 10 kDa MWCO)
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o Stir plate and stir bar

o Sterile, RNase-free consumables
Procedure:
o Preparation of Lipid Stock Solutions:

o Prepare individual stock solutions of Cationic Lipid 11-10, DSPC, cholesterol, and DMG-
PEG 2000 in ethanol at appropriate concentrations (e.g., 10-25 mg/mL).

o Ensure complete dissolution of all lipids. Gentle warming may be required for some lipids.
e Preparation of the Lipid Mixture (Organic Phase):

o In a sterile, RNase-free glass vial, combine the lipid stock solutions to achieve the desired
molar ratio (e.g., 50:10:38.5:1.5 of Cationic Lipid 1I-10:DSPC:Cholesterol:DMG-PEG
2000).

o Add ethanol to reach the final desired total lipid concentration for the organic phase.
o Preparation of the mRNA Solution (Aqueous Phase):

o Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired
concentration. The N:P ratio (ratio of protonatable nitrogens in the ionizable lipid to
phosphate groups in the mRNA) is a critical parameter to consider, with ratios typically
ranging from 3 to 6.

e Microfluidic Mixing:
o Set up the microfluidic mixing system according to the manufacturer's instructions.

o Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into
separate syringes.

o Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

o Set the total flow rate (e.g., 12 mL/min).
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o Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly
of the LNPs.

 Purification and Buffer Exchange:
o Collect the LNP solution from the outlet of the microfluidic device.

o To remove ethanol and raise the pH to a physiological level, dialyze the LNP solution
against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

o Perform two to three buffer exchanges over a period of 12-24 hours at 4°C.
o Sterile Filtration and Storage:
o Filter the purified LNP suspension through a 0.22 um sterile filter.

o Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

e Method: Dynamic Light Scattering (DLS)

e Procedure:
o Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
o Measure the hydrodynamic diameter (size) and PDI using a DLS instrument.
o Perform measurements in triplicate.

2. Zeta Potential Measurement:

o Method: Laser Doppler Velocimetry

e Procedure:
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Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NacCl) to reduce ionic
strength for accurate measurement.

Measure the zeta potential to determine the surface charge of the nanoparticles.

Measurements should be performed at both acidic and neutral pH to confirm the pH-
responsiveness of the ionizable lipid.

3. mRNA Encapsulation Efficiency:

o Method: RiboGreen Assay

e Procedure:

[e]

Prepare two sets of LNP samples.

In one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the
encapsulated mRNA.

In the other set, measure the amount of free, unencapsulated mRNA.

Add the RiboGreen reagent to both sets of samples and measure the fluorescence
intensity.

Calculate the encapsulation efficiency using the following formula: Encapsulation
Efficiency (%) = [(Total mRNA - Free mRNA) / Total mMRNA] x 100

Visualizations
Experimental Workflow
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Caption: LNP Formulation and Evaluation Workflow.

Proposed Mechanism of LNP-Mediated mRNA Delivery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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